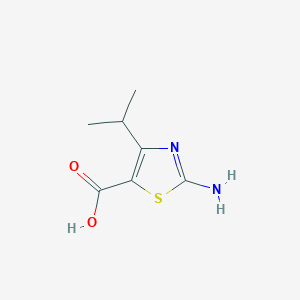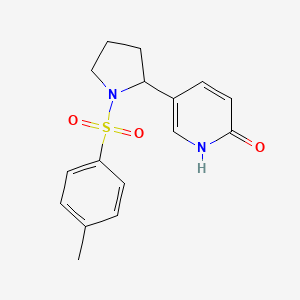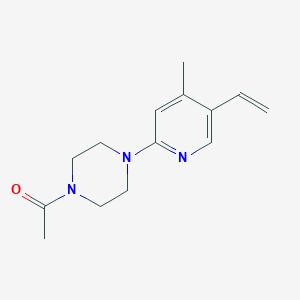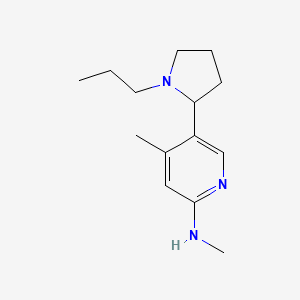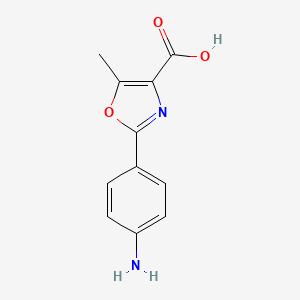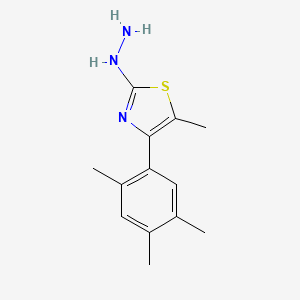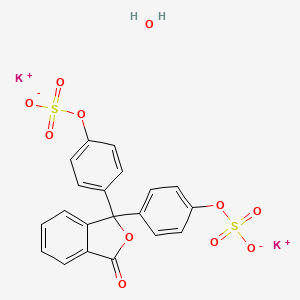
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide typically involves the following steps:
Bromination: Introduction of a bromine atom to the furan ring.
Chlorination: Addition of a chlorine atom to the furan ring.
Amidation: Formation of the carboxamide group by reacting the intermediate with tert-butylamine.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state.
Reduction: Reduction of the bromine or chlorine atoms to their respective hydrogenated forms.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl group, can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(tert-butyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
4-Bromo-N-butyl-3-methoxybenzamide: Contains a methoxy group and a butyl group instead of a tert-butyl group.
4-Bromo-N-(tert-butyl)-2-nitroaniline: Contains a nitro group instead of a carboxamide group.
Uniqueness
4-Bromo-N-(tert-butyl)-5-chlorofuran-2-carboxamide is unique due to the combination of its bromine, chlorine, and tert-butyl groups attached to a furan ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11BrClNO2 |
|---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
4-bromo-N-tert-butyl-5-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C9H11BrClNO2/c1-9(2,3)12-8(13)6-4-5(10)7(11)14-6/h4H,1-3H3,(H,12,13) |
InChI Key |
CPLFWOAWVINMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(O1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



